4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been shown to inhibit enzymes, thereby altering the biochemical reactions within the cell .
Biochemical Pathways
Related compounds have been found to influence various pathways, leading to downstream effects such as apoptosis or cell survival . For instance, some pyrazole derivatives have been shown to induce p53-mediated apoptosis .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects on various human cell lines . For instance, some pyrazole derivatives have been found to activate autophagy proteins as a survival mechanism, while also inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with a benzoic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions. For example, 1-bromo-4-nitrobenzene can react with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or benzoic acid moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but features an oxo group instead of a phenyl group.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound has additional methyl groups on the pyrazole ring.
Uniqueness
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a phenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(8-10-15)17(20)21/h2-11H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFETXBOCYRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903602 | |
Record name | NoName_4303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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